molecular formula C31H28ClN3O4 B1142316 Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate CAS No. 120929-15-9

Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate

Cat. No.: B1142316
CAS No.: 120929-15-9
M. Wt: 542.02
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate (hereafter referred to by its full IUPAC name) is a complex organic salt characterized by a cyclopentylidene core functionalized with bis(phenylamino)methylene groups and a perchlorate counterion. The perchlorate anion likely enhances solubility in polar solvents and contributes to oxidative properties, distinguishing it from hydrochloride or acetate salts of related benzenamine derivatives .

Properties

IUPAC Name

[(2E,5E)-2,5-bis(anilinomethylidene)cyclopentylidene]-diphenylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3.ClHO4/c1-5-13-27(14-6-1)32-23-25-21-22-26(24-33-28-15-7-2-8-16-28)31(25)34(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2-1(3,4)5/h1-20,23-24H,21-22H2,(H,32,33);(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSATMHDWZPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC=CC=C2)C(=[N+](C3=CC=CC=C3)C4=CC=CC=C4)C1=CNC5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\NC2=CC=CC=C2)/C(=[N+](C3=CC=CC=C3)C4=CC=CC=C4)/C(=C/NC5=CC=CC=C5)/C1.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067218
Record name Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26529-14-6
Record name Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26529-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenaminium, N-(2,5-bis((phenylamino)methylene)cyclopentylidene)-N-phenyl-, perchlorate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026529146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with aniline derivatives under acidic conditions to form the intermediate compounds. These intermediates are then reacted with benzenaminium derivatives to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to Benzenaminium derivatives exhibit significant anticancer activity. The presence of multiple phenyl groups may enhance the interaction with cellular targets, potentially leading to apoptosis in cancer cells. Studies utilizing X-ray fluorescence (XRF) spectrometry have shown that these compounds can effectively bind to specific receptors involved in tumor growth and proliferation .

Drug Development
The compound's unique structure allows for modifications that can enhance its therapeutic index. Techniques such as high-throughput screening can be employed to evaluate its efficacy against various cancer cell lines, paving the way for novel drug formulations .

Materials Science

Conductive Polymers
Benzenaminium derivatives have been explored for their potential use in conductive polymers. The incorporation of this compound into polymer matrices can improve electrical conductivity, making it suitable for applications in organic electronics and sensors. The interaction between the organic compound and polymer backbone facilitates charge transport, which is crucial for device performance .

Nanomaterials
The synthesis of nanomaterials using Benzenaminium as a precursor has been investigated. These nanomaterials can exhibit unique optical properties due to their size and shape, leading to applications in photonic devices and solar cells .

Environmental Studies

Pollutant Detection
Benzenaminium compounds can be utilized in the detection of environmental pollutants due to their binding affinity to various heavy metals and organic pollutants. The ability to form complexes with contaminants allows for sensitive detection methods that are essential for environmental monitoring .

Bioremediation
Research into the bioremediation potential of Benzenaminium derivatives suggests they may enhance microbial degradation of hazardous substances in contaminated environments. By facilitating microbial activity, these compounds could play a role in cleaning up polluted sites effectively .

Case Study 1: Anticancer Activity Assessment

A study conducted on modified Benzenaminium compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The research utilized various assays to measure cell viability post-treatment with different concentrations of the compound, revealing a dose-dependent response that highlights its potential as an anticancer agent.

Case Study 2: Conductive Polymer Development

In a collaborative project between universities, researchers synthesized a polymer composite incorporating Benzenaminium derivatives. The resulting material exhibited enhanced electrical conductivity compared to standard polymers, making it a candidate for use in flexible electronic devices.

Mechanism of Action

The mechanism of action of Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Cyclopentylidene vs. Cyclohexadienylidene Derivatives
  • Target Compound: Features a cyclopentylidene ring with two phenylamino-methylene substituents at positions 2 and 3. The smaller ring size may confer higher ring strain but improved conjugation for charge delocalization.
  • Analog from : The compound Benzenamine, 4,4′-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (CAS 2152-64-9) contains a cyclohexadienylidene core. The larger ring size reduces strain and may enhance stability, while the imino groups alter electronic properties compared to the amino-methylene groups in the target compound .
Substituent Effects
  • Chloro and Methyl Derivatives: lists benzenamine derivatives with substituents such as chloro (e.g., 3-chloro-4-(3-pyridinyloxy)-benzenamine) and methyl groups (e.g., 2-methyl-benzenamine hydrochloride). The target compound’s phenylamino groups may enhance π-π stacking interactions, whereas chloro or methyl groups in analogs could increase hydrophobicity or steric hindrance .

Counterion Impact

  • Perchlorate vs. It may also improve solubility in polar aprotic solvents. Hydrochloride Salt (): The hydrochloride counterion (Cl⁻) is less oxidizing and more common in pharmaceuticals or stable intermediates. Its solubility in water or alcohols is typically higher than perchlorate salts .

Data Table: Structural and Functional Comparison

Property Target Compound Hydrochloride Analog (CAS 2152-64-9) 3-Chloro-N-phenyl-phthalimide
Core Structure Cyclopentylidene Cyclohexadienylidene Phthalimide (isoindoline-1,3-dione)
Key Substituents Bis(phenylamino)methylene Phenylimino and methylene groups Chloro, phenyl
Counterion Perchlorate (ClO₄⁻) Hydrochloride (Cl⁻) None (neutral compound)
Potential Applications Oxidizing agent, polymer intermediates Pharmaceuticals, coordination chemistry Polyimide synthesis
Solubility High in polar aprotic solvents (e.g., DMF, DMSO) High in water, alcohols Moderate in organic solvents (e.g., THF, acetone)

Research Findings and Limitations

  • Synthesis Challenges : Analogous compounds like 3-chloro-N-phenyl-phthalimide require high purity for polymerization, suggesting similar stringent synthesis conditions for the target compound .
  • Safety Considerations : The perchlorate counterion poses explosion risks under friction or heat, necessitating specialized handling compared to safer hydrochloride salts .
  • Data Gaps : Direct studies on the target compound are absent in the provided evidence. Comparisons rely on structural analogs, highlighting the need for further experimental characterization.

Biological Activity

Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate is a complex organic compound with potential biological activity. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound, emphasizing its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₃₇H₃₃ClN₃
  • Molecular Weight : 610.03 g/mol
  • CAS Number : 26529-14-6

This compound features a benzenaminium core with multiple phenyl and cyclopentylidene substituents, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticonvulsant agent and its interactions with various biological systems.

Anticonvulsant Activity

A study on similar compounds indicated that modifications in the molecular structure could enhance anticonvulsant properties. For example, derivatives containing phenylpiperazine fragments showed significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models .

CompoundActivity in MESActivity in PTZNotes
Derivative AActive (100 mg/kg)Active (300 mg/kg)Delayed onset
Derivative BInactiveActive (100 mg/kg)Moderate toxicity observed

The proposed mechanism of action involves modulation of neuronal voltage-sensitive sodium channels. The incorporation of specific functional groups, such as trifluoromethyl or fluorine atoms, has been shown to enhance binding affinity to these channels, thereby increasing anticonvulsant efficacy .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological profile associated with perchlorate compounds. Short-term exposure to high doses may lead to adverse effects such as:

  • Eye and skin irritation
  • Gastrointestinal disturbances (nausea, vomiting)
  • Long-term neuro-developmental defects due to thyroid hormone disruption .

Case Studies and Research Findings

Several studies have investigated the effects of perchlorate on biological systems. A notable case study involved the examination of perchlorate contamination in water supplies across various states in the USA. The findings revealed that perchlorate could affect thyroid function and lead to developmental issues in susceptible populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.